molecular formula C14H21N5O B2772534 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide CAS No. 1311908-79-8

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide

Cat. No.: B2772534
CAS No.: 1311908-79-8
M. Wt: 275.356
InChI Key: PTNFYVBQXPQRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide is a useful research compound. Its molecular formula is C14H21N5O and its molecular weight is 275.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the use of similar cyanoacetamide derivatives as key intermediates for the synthesis of a wide range of heterocyclic compounds, including coumarins, pyridines, pyrroles, thiazoles, and pyrazolotriazines. These compounds have been evaluated for their antimicrobial properties, suggesting their potential application in developing new antimicrobial agents. Studies reveal that these synthesized compounds exhibit varying degrees of antimicrobial activity, highlighting their importance in medicinal chemistry research for identifying new therapeutic agents (Bondock et al., 2008).

Antitumor Activity

Furthermore, the synthesis of novel heterocyclic compounds derived from cyanoacetamide has shown promising antitumor activities. By incorporating different heterocyclic frameworks such as thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, these studies aim to explore the antiproliferative potential against various cancer cell lines. This research indicates the versatility of cyanoacetamide derivatives in synthesizing compounds that could serve as potent antitumor agents, contributing to the development of new cancer therapies (Albratty et al., 2017).

Coordination Complexes and Antioxidant Activity

Cyanoacetamide derivatives have also been employed in the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their antioxidant activities, demonstrating significant potential as antioxidant agents. The formation of these complexes involves coordination with pyrazole-acetamide derivatives, leading to the establishment of supramolecular architectures through hydrogen bonding interactions. The antioxidant properties of these complexes are significant for their potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Insecticidal Properties

The versatility of cyanoacetamide derivatives extends to the development of compounds with insecticidal properties. By synthesizing various heterocycles that incorporate a thiadiazole moiety, researchers have assessed these compounds' efficacy against specific pests, such as the cotton leafworm. This application demonstrates the potential of these compounds in agricultural sciences, contributing to the development of new insecticidal agents to protect crops from pests (Fadda et al., 2017).

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-11(9-19-7-3-6-17-19)16-8-13(20)18-14(2,10-15)12-4-5-12/h3,6-7,11-12,16H,4-5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNFYVBQXPQRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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